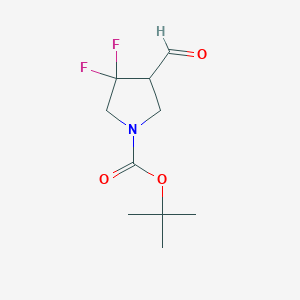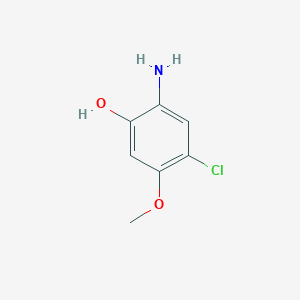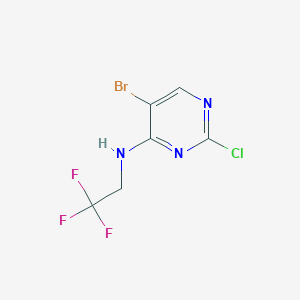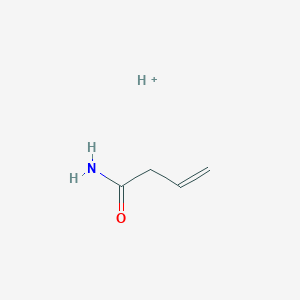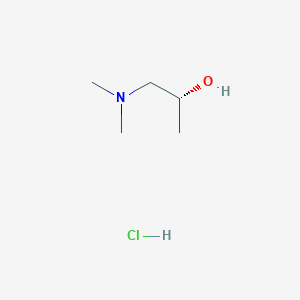
(R)-1-(Dimethylamino)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Dimethylamino)propan-2-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Dimethylamino)propan-2-ol hydrochloride typically involves the reaction of ®-1-(Dimethylamino)propan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of ®-1-(Dimethylamino)propan-2-ol hydrochloride is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ®-1-(Dimethylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, primary amines, secondary amines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(Dimethylamino)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for treating neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(Dimethylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or chemical effect.
Vergleich Mit ähnlichen Verbindungen
- (S)-1-(Dimethylamino)propan-2-ol hydrochloride
- 1-(Dimethylamino)propan-2-ol
- 1-(Methylamino)propan-2-ol hydrochloride
Comparison: ®-1-(Dimethylamino)propan-2-ol hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer (S)-1-(Dimethylamino)propan-2-ol hydrochloride. The presence of the dimethylamino group also distinguishes it from other similar compounds, influencing its reactivity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C5H14ClNO |
|---|---|
Molekulargewicht |
139.62 g/mol |
IUPAC-Name |
(2R)-1-(dimethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(7)4-6(2)3;/h5,7H,4H2,1-3H3;1H/t5-;/m1./s1 |
InChI-Schlüssel |
JUSZROWIGBIXOS-NUBCRITNSA-N |
Isomerische SMILES |
C[C@H](CN(C)C)O.Cl |
Kanonische SMILES |
CC(CN(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12845300.png)
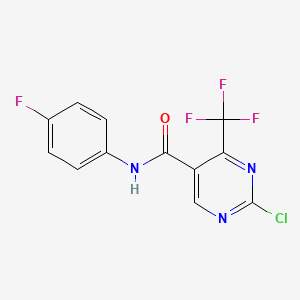
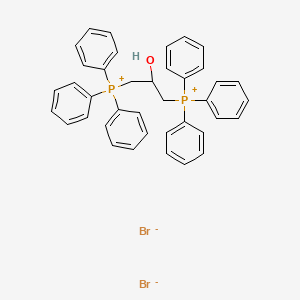
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)
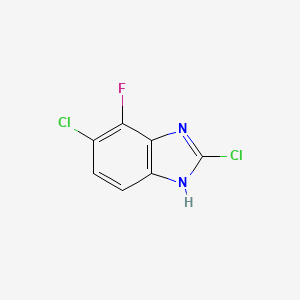
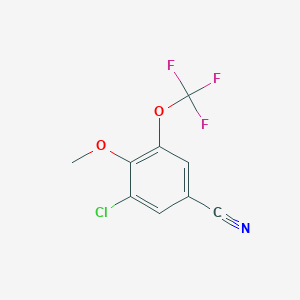
![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)
